cis-Aconitic acid cis-Aconitic acid Cis-aconitic acid is the cis-isomer of aconitic acid. It has a role as a fundamental metabolite. It is a conjugate acid of a cis-aconitate(3-).
cis-Aconitic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
cis-Aconitic acid is a natural product found in Glycine max, Zea mays, and other organisms with data available.
cis-aconitic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
A tricarboxylic acid with the formula (COOH)-CH2-C(COOH)=CH-COOH.
Brand Name: Vulcanchem
CAS No.: 499-12-7
VCID: VC0517093
InChI: InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1-
SMILES: C(C(=CC(=O)O)C(=O)O)C(=O)O
Molecular Formula: C6H6O6
Molecular Weight: 174.11 g/mol

cis-Aconitic acid

CAS No.: 499-12-7

Cat. No.: VC0517093

Molecular Formula: C6H6O6

Molecular Weight: 174.11 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

cis-Aconitic acid - 499-12-7

Specification

CAS No. 499-12-7
Molecular Formula C6H6O6
Molecular Weight 174.11 g/mol
IUPAC Name (Z)-prop-1-ene-1,2,3-tricarboxylic acid
Standard InChI InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1-
Standard InChI Key GTZCVFVGUGFEME-IWQZZHSRSA-N
Isomeric SMILES C(/C(=C/C(=O)O)/C(=O)O)C(=O)O
SMILES C(C(=CC(=O)O)C(=O)O)C(=O)O
Canonical SMILES C(C(=CC(=O)O)C(=O)O)C(=O)O
Appearance Solid powder
Boiling Point 542.00 to 543.00 °C. @ 760.00 mm Hg
Colorform LEAFLETS & PLATES FROM WATER
WHITE CRYSTALLINE POWDER
WHITE OR YELLOWISH CRYSTALLINE SOLID
Melting Point 194-195 °C (WITH DECOMP)
125 °C

Introduction

Biochemical Role and Structural Characteristics

Metabolic Function in the TCA Cycle

cis-Aconitic acid occupies a pivotal position in the TCA cycle, acting as the intermediate formed during the dehydration of citrate to isocitrate. This reaction is catalyzed by aconitate hydratase (aconitase, EC 4.2.1.3), which facilitates the stereo-specific isomerization via a cis-enediolate intermediate . The enzyme’s iron-sulfur cluster enables precise stereochemical control, ensuring the correct geometry of the product for subsequent oxidative decarboxylation.

Table 1: Key Enzymes Involved in cis-Aconitic Acid Metabolism

EnzymeGeneLocus TagMolecular WeightFunction
Aconitate Hydratase 1acnAPA156299.1 kDaIron-responsive regulatory role; isomerizes citrate to isocitrate
Aconitate Hydratase 2acnBPA178793.6 kDaPrimary catalytic activity in TCA cycle; also hydrates trans-aconitate

Chemical and Physical Properties

The compound’s structure features three carboxyl groups attached to a propene backbone, with a melting point of 125°C and a molecular weight of 174.11 g/mol . Its pKa\text{pKa} values (approximately 2.8, 4.3, and 6.0) reflect the sequential deprotonation of its carboxylic groups, contributing to a net charge of -3 under physiological conditions .

Table 2: Physicochemical Profile of cis-Aconitic Acid

PropertyValue
Molecular FormulaC6H6O6C_6H_6O_6
Average Molecular Weight174.1082 g/mol
Melting Point125°C
SolubilityHighly soluble in water
InChI KeyGTZCVFVGUGFEME-IWQZZHSRSA-N

Biosynthesis and Regulatory Mechanisms

Enzymatic Synthesis and Degradation

The conversion of citrate to cis-aconitate by aconitase involves the removal of a water molecule, forming a double bond between C2 and C3. This reaction is reversible, with the enzyme also catalyzing the hydration of cis-aconitate to isocitrate . Notably, aconitase activity is regulated by cellular iron levels; under iron-deficient conditions, the enzyme transitions to an iron-regulatory protein (IRP) that modulates mRNA stability for proteins involved in iron homeostasis .

Isotopic Labeling Studies

13C^{13}\text{C}-tracing experiments have demonstrated that cis-aconitate serves as a branch point in metabolism, diverting carbon skeletons toward glutamate synthesis under nutrient stress . This plasticity underscores its role beyond energy production, linking central metabolism to amino acid biosynthesis.

Pharmacological and Therapeutic Applications

Anti-Inflammatory Properties

A landmark 2022 study revealed that cis-aconitic acid isolated from Echinodorus grandiflorus leaves significantly suppresses antigen-induced arthritis and monosodium urate (MSU)-induced gout in murine models . Oral administration at 30 mg/kg reduced leukocyte infiltration by 58% and lowered interleukin-1β (IL-1β) and CXCL1 levels in periarticular tissues by 42% and 37%, respectively . Mechanistically, it inhibited nuclear factor kappa B (NF-κB) activation by reducing IκBα phosphorylation in lipopolysaccharide-stimulated macrophages, thereby attenuating TNF-α release .

Table 3: Anti-Arthritic Effects of cis-Aconitic Acid in Murine Models

ParameterReduction (%)Dose (mg/kg)Mechanism
Leukocyte Accumulation5830CXCL1/IL-1β suppression
Mechanical Hypernociception4190NF-κB inhibition
Synovial TNF-α6730Macrophage modulation

Industrial and Analytical Considerations

Synthesis and Purification

Industrial production typically employs chemical synthesis via citric acid dehydration using sulfuric acid catalysts, achieving yields up to 82% . Recent advances in enzymatic synthesis using recombinant aconitase have improved stereoselectivity, reducing trans-aconitate contamination to <0.5% .

Analytical Characterization

High-performance liquid chromatography (HPLC) with UV detection at 210 nm remains the gold standard for quantification, with a limit of detection (LOD) of 0.1 μg/mL . Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic 1H^1\text{H} signals at δ 2.95 (dd, J=17.5 Hz, C2-H) and δ 3.12 (dd, J=10.2 Hz, C3-H) .

Future Directions and Challenges

Drug Delivery Innovations

Nanoparticle encapsulation (e.g., poly(lactic-co-glycolic acid) (PLGA) carriers) enhances oral bioavailability from 12% to 89% in preclinical models, addressing its poor membrane permeability . Phase I trials for rheumatoid arthritis applications are anticipated by 2026.

Metabolic Engineering

CRISPR-Cas9 editing of Aspergillus niger has elevated cis-aconitate titers to 34 g/L in bioreactors, paving the way for cost-effective large-scale production .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator